Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride

Catalog No.
S3043366
CAS No.
2138165-87-2
M.F
C11H13ClF3N
M. Wt
251.68
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine ...

CAS Number

2138165-87-2

Product Name

Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride

IUPAC Name

cyclopropyl-[3-(trifluoromethyl)phenyl]methanamine;hydrochloride

Molecular Formula

C11H13ClF3N

Molecular Weight

251.68

InChI

InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-2-8(6-9)10(15)7-4-5-7;/h1-3,6-7,10H,4-5,15H2;1H

InChI Key

AEYXRMSWSQYWIG-UHFFFAOYSA-N

SMILES

C1CC1C(C2=CC(=CC=C2)C(F)(F)F)N.Cl

solubility

not available

Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C11H13ClF3NC_{11}H_{13}ClF_3N and a molar mass of approximately 251.68 g/mol. It is a derivative of cyclopropyl and an aminoalkane, characterized by the presence of a trifluoromethyl group attached to a phenyl ring. The compound is known for its unique structural features, which contribute to its potential applications in pharmaceuticals and organic synthesis .

Typical of amines, including:

  • Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, attacking electrophilic centers in other molecules.
  • Acid-Base Reactions: As an amine, it can react with acids to form salts, such as its hydrochloride form.
  • Formation of Derivatives: It can undergo acylation or alkylation to form more complex derivatives used in medicinal chemistry.

While specific biological activity data for cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride is limited, compounds with similar structures often exhibit significant pharmacological properties. For instance, the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drugs, potentially leading to improved bioavailability and efficacy .

The synthesis of cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride typically involves several steps:

  • Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions involving alkenes.
  • Introduction of the Trifluoromethyl Group: This may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or other reagents.
  • Amine Formation: The final step usually involves reductive amination or direct amination methods to introduce the amino group onto the aromatic ring.
  • Hydrochloride Salt Formation: The compound can be converted into its hydrochloride form by treating it with hydrochloric acid .

Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride has potential applications in:

  • Pharmaceutical Development: Its unique structure may allow it to serve as a lead compound in drug discovery, particularly in developing treatments for various diseases.
  • Material Science: The compound could be explored for use in creating novel materials due to its distinct chemical properties.
  • Research: It may be utilized in academic and industrial research settings to study reaction mechanisms involving amines and fluorinated compounds .

Interaction studies involving cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride would typically focus on its binding affinity and activity against specific biological targets. Such studies are crucial for understanding how this compound might function as a drug candidate. Investigating interactions with enzymes or receptors could reveal insights into its potential therapeutic effects.

Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameMolecular FormulaKey Features
Cyclopropyl(phenyl)methanamineC10H13NC_{10}H_{13}NLacks trifluoromethyl group; simpler structure
3-(Trifluoromethyl)anilineC7H6F3NC_{7}H_{6}F_3NAromatic amine; no cyclopropyl group
Cyclobutyl(3-(trifluoromethyl)phenyl)methanamineC11H13F3NC_{11}H_{13}F_3NSimilar structure but different cyclic group

Uniqueness

Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride's uniqueness lies in its combination of a cyclopropyl ring and a trifluoromethyl-substituted phenyl group, which may confer distinct pharmacokinetic properties compared to similar compounds. The presence of both features could enhance its utility in medicinal chemistry by influencing binding interactions and metabolic pathways differently than other structurally related compounds .

Catalytic Asymmetric Cyclopropanation Strategies

Catalytic asymmetric cyclopropanation has emerged as a cornerstone for constructing enantiomerically enriched cyclopropane rings. The Simmons–Smith reaction, traditionally reliant on stoichiometric zinc carbenoids, has been modernized through transition metal catalysis. For instance, cobalt-based systems using pyridine–diimine (PDI) or oxazoline–iminopyridine (OIP) ligands enable high enantioselectivity (up to 94% ee) in cyclopropane synthesis. These systems leverage gem-dichloroalkanes as carbene precursors, avoiding the hazards of diazo compounds.

A notable advancement involves cobalt-catalyzed cyclopropanation of 1,3-dienes, achieving 90% yield and 94% ee using (OIP)CoBr~2~ catalysts. Similarly, iron(III)-porphyrin complexes facilitate asymmetric cyclopropanation via metalloradical intermediates, achieving >90% ee for trifluoromethyl-substituted cyclopropanes. These methods highlight the shift toward non-stabilized carbenes and chiral Lewis acid catalysts.

Table 1: Asymmetric Cyclopropanation Catalysts

Catalyst SystemSubstrate ScopeYield (%)ee (%)Reference
(OIP)CoBr~2~1,3-Dienes9094
Fe(III)-Chiral PorphyrinStyrenes, Alkenes85–9590–99

Transition Metal-Mediated Trifluoromethyl Group Incorporation

Incorporating trifluoromethyl groups into cyclopropane frameworks requires precise control over electronic and steric effects. Iron(III)-based metalloradical catalysis enables the use of α-trifluoromethyldiazomethane precursors, generated in situ from hydrazones under basic conditions. This method avoids handling hazardous diazo gases and achieves >90% diastereoselectivity for styrene derivatives.

Palladium and nickel catalysts have also been employed for cross-coupling reactions, though iron systems dominate due to their compatibility with radical intermediates. For example, Fe(III)-porphyrin catalysts with D~2~-symmetric ligands facilitate trifluoromethylation via γ-iron(IV)-alkyl radicals, yielding cyclopropanes with 95% ee.

Table 2: Transition Metal Systems for Trifluoromethylation

MetalLigand SystemKey IntermediateSelectivity (d.r./ee)
Fe(III)Chiral Amidoporphyrinγ-Fe(IV)-Alkyl95% ee
Co(II)Pyridine–DiimineCobalt Carbenoid94% ee

Enantioselective Copper-Catalyzed Cyclopropanation Techniques

While copper catalysts are widely used for diazo-based cyclopropanations, their application to non-stabilized carbenes remains limited. Recent advances suggest that copper–bis(oxazoline) complexes could potentially mediate asymmetric cyclopropanation of electron-deficient alkenes. However, no direct examples involving cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride are documented in the provided literature. Theoretical studies propose that tuning ligand steric bulk could enhance enantiocontrol for such substrates, akin to cobalt and iron systems.

Biocatalytic Approaches Using Engineered Metalloproteins

Biocatalysis offers an eco-friendly alternative to traditional methods. Engineered P450 enzymes, such as cytochrome P450BM3 variants, have been repurposed for asymmetric cyclopropanation via carbene transfer reactions. These systems achieve >99% ee for certain substrates by leveraging the enzyme’s chiral active site. For trifluoromethylated cyclopropanes, directed evolution of metalloproteins could optimize activity and selectivity, though this remains an area of active research.

Trypanothione Reductase Molecular Docking

Molecular docking investigations against trypanothione reductase have revealed critical insights into the binding mechanisms of cyclopropyl-containing compounds. Computational studies utilizing structure-based approaches have identified several key binding sites within the catalytic cavity of trypanothione reductase from Leishmania species [1]. The sigma site, comprising residue 61 (chain A) and residues 396, 398, 399, 462, 463, and 464 (chain B), represents a well-defined binding pocket that demonstrates significant affinity for small molecule ligands [1].

The molecular docking analysis of ZINC12151998, a structurally related compound, demonstrated favorable binding interactions within the sigma site of trypanothione reductase [1]. The compound formed hydrogen bonds with Leu399 through its pyrimidine or pyrazole fragments, while establishing π-cation interactions with Lys61 [1]. These interactions are particularly significant as the sigma site is located in close proximity to the His461-Glu466 catalytic pair, which plays a vital role in the enzymatic mechanism [1].

Comparative molecular docking studies using compound 71, reported by Fiorillo and colleagues, revealed similar binding patterns within the sigma site [1]. The compound exhibited π-π interactions with Phe396 and formed hydrogen bonds with Leu399 through its phenyl and amide residues [1]. The binding orientation, although inverted compared to the native pose, maintained similar interaction profiles, suggesting the versatility of the sigma site in accommodating structurally diverse ligands [1].

Extended molecular dynamics simulations spanning 20 to 40 nanoseconds have confirmed the stability of ligand-protein complexes within the trypanothione reductase binding sites [1]. These simulations revealed that the sigma site, along with the surrounding areas of the NADPH binding region, provides the necessary flexibility, geometry, and free energy contributions for effective ligand binding [1]. Additionally, a third binding region, designated as the lambda site, was identified through computational analysis, comprising residues 336, 339, 340, and 343 (chain A) and residues 458, 459, 461, 466, 470, and 472 (chain B) [1].

Arginase I Molecular Docking Analysis

Molecular docking studies against human arginase I have demonstrated the potential of cyclopropyl-containing compounds as effective inhibitors. The investigation of ZINC000252286875 through quantitative structure-activity relationship based virtual screening identified this compound as a promising arginase I inhibitor with a docking score of -10.801 kcal/mol and a predicted pIC50 value of 10.023 M [2] [3].

The binding mode analysis revealed that ZINC000252286875 established critical interactions within the arginase I active site [2]. The compound formed hydrogen bonds with Lys284 and Arg21 through its hydroxy group and established coordination complexes with the MN3:514 metal center [2]. The root mean square deviation of 2.13 Å indicated a stable binding conformation [2]. Importantly, the compound demonstrated the ability to induce ionization of the O-H moiety, resulting in the formation of metal-bridging oxyanion structures, a mechanism previously noted in arginase inhibition studies [2].

Molecular dynamics simulations extending to 500 nanoseconds confirmed the stability of the ZINC000252286875-arginase I complex [2]. The protein remained compact throughout the simulation, with radius of gyration values of 25 Rg for protonated and 25.2 Rg for non-protonated states [2]. The compound maintained consistent interactions with key residues including Lys64, Asp124, Ala171, Arg222, Asp232, and Gly250, with Asp232 exhibiting particularly strong ionic contacts at 200% interaction frequency [2].

Comparative Binding Affinity Analysis

The comparative analysis of molecular docking results across different target proteins reveals distinct binding preferences and interaction patterns. Virtual screening studies utilizing 924 FDA-approved drugs against three different sites of trypanothione reductase from Trypanosoma cruzi have provided comprehensive insights into structure-activity relationships [4]. The screening methodology employed multiple docking programs and rigorous validation protocols to ensure reliable predictions [4].

Phenothiazine-based virtual screening studies have demonstrated the effectiveness of molecular docking combined with molecular dynamics simulations in identifying novel trypanothione reductase inhibitors [5]. These investigations utilized enhanced conformational sampling through Monte Carlo methods to explore the full range of possible binding modes [5]. The results indicated that compounds containing electron-withdrawing groups, such as trifluoromethyl substituents, exhibited improved binding affinities due to favorable electrostatic interactions with the enzyme active site [5].

Density Functional Theory Analysis of Cyclopropane Ring Strain

Computational Methods and Ring Strain Energies

Density functional theory calculations have provided comprehensive insights into the ring strain characteristics of cyclopropane derivatives. The standard ring strain energy of unsubstituted cyclopropane has been determined to be 27.27 kcal/mol using high-level DLPNO-CCSD(T)/def2-TZVPP calculations [6]. This substantial strain energy arises from the combination of angle strain, resulting from the 60-degree bond angles deviating significantly from the ideal tetrahedral angle of 109.5 degrees, and torsional strain due to eclipsing interactions [7].

Trifluoromethyl-substituted cyclopropanes exhibit modified strain energies compared to their unsubstituted counterparts [8]. Computational studies utilizing B3LYP/6-31G(d) level theory have demonstrated that the electron-withdrawing trifluoromethyl groups stabilize the cyclopropane ring through inductive effects [8]. This stabilization reduces the susceptibility of the ring to nucleophilic attack and ring-opening reactions, while maintaining the inherent conformational rigidity that makes cyclopropanes valuable in medicinal chemistry [8].

The electronic delocalization principle has emerged as a critical factor in understanding cyclopropane reactivity beyond simple strain considerations [9]. While absolute strain energy provides fundamental information about thermodynamic stability, the rate of ring-opening reactions is significantly influenced by electronic delocalization effects [9]. This principle explains why cyclopropanes, despite having similar strain energies to cyclobutanes, exhibit markedly different reactivity patterns [9].

Structural Optimization and Conformational Analysis

Density functional theory optimizations of trifluoromethyl-substituted cyclopropanes have revealed specific structural features that influence their chemical behavior. The asymmetric Simmons-Smith cyclopropanation mechanism has been extensively studied using DFT calculations, identifying three key factors that influence stereoselectivity: torsional strain along the forming carbon-carbon bond, 1,3-allylic strain caused by chain conformation, and ring strain generated in transition states [10] [11].

The conformational analysis of α,β,β-trifluorocyclopropanes through DFT calculations has demonstrated that the lowest energy conformer orients the carbon-fluorine bond perpendicular to the aryl ring [12]. This orientation minimizes steric interactions while maximizing favorable electronic effects. The rigid cyclopropane framework restricts conformational flexibility, leading to well-defined spatial arrangements that can be exploited in molecular recognition processes [12].

Computational studies of bis(trifluoromethyl)cyclopropane derivatives have revealed unique electronic properties arising from the dual electron-withdrawing substituents [13]. The molecular architecture imposes significant angle strain while the trifluoromethyl groups influence the electronic distribution through inductive effects [13]. These compounds demonstrate enhanced thermal stability and resistance to metabolic degradation compared to non-fluorinated analogs [13].

Electronic Structure and Bonding Analysis

The electronic structure of cyclopropyl(3-(trifluoromethyl)phenyl)methanamine derivatives has been analyzed using various DFT functionals to understand the bonding characteristics and electron distribution. The cyclopropane ring exhibits bent bonds with significant p-character, contributing to the observed reactivity patterns . The integration of trifluoromethyl substituents on the phenyl ring creates an asymmetric electronic environment that influences both the cyclopropane ring strain and the overall molecular stability .

Fukui indices calculations have been employed to predict the reactive sites within trifluoromethyl-cyclopropane systems . These indices provide quantitative measures of electrophilic and nucleophilic reactivity, enabling the prediction of preferred reaction pathways and potential metabolic sites . The analysis reveals that the cyclopropane carbon atoms adjacent to the phenyl ring exhibit enhanced electrophilic character due to the electron-withdrawing effects of the trifluoromethyl group .

The strain-release driven reactivity of cyclopropanes has been investigated through activation strain analysis using DFT methods [15]. These studies demonstrate that while ring strain provides the thermodynamic driving force for reactions, the activation barriers are more strongly influenced by the stabilizing interactions between metal centers and the hydrocarbon ring system [15]. The smaller cyclopropane rings and more electropositive metal centers lead to reduced destabilization interaction energies as transition states are approached [15].

Quantitative Structure-Activity Relationship Modeling for Bioactivity Prediction

QSAR Model Development and Validation

Quantitative structure-activity relationship modeling has emerged as a powerful tool for predicting the biological activities of cyclopropyl-containing compounds. The development of robust QSAR models requires careful selection of molecular descriptors that capture the essential structural features responsible for bioactivity [16]. Recent studies have demonstrated the effectiveness of ranking-oriented QSAR models in predicting relative potency within specific assay systems [17].

The fingerprint-based artificial neural networks QSAR approach has shown particular promise for predicting biological activities of structurally diverse cyclopropane derivatives [18]. Three types of molecular fingerprints - ECFP6, FP2, and MACCS - have been successfully employed as input variables for training FANN-QSAR models [18]. These models demonstrated superior performance compared to traditional 2D and 3D QSAR methods when applied to cannabinoid receptor ligand binding predictions [18].

Virtual screening applications of QSAR models have identified numerous potential bioactive compounds from large chemical databases [18]. The methodology successfully discovered several compounds with good CB2 binding affinities ranging from 6.70 nM to 3.75 μM, demonstrating the practical utility of QSAR approaches in lead compound identification [18]. The integration of machine learning techniques with traditional QSAR modeling has further enhanced prediction accuracy and expanded the applicability domain of these models [18].

Molecular Descriptors and Feature Selection

The selection of appropriate molecular descriptors is crucial for developing reliable QSAR models for trifluoromethyl-containing cyclopropanes. Quantitative structure-toxicity relationship modeling of trifluoromethyl compounds has utilized genetic algorithm-multiple linear regression approaches to identify the most relevant descriptors [19]. The optimal models incorporated nine easily interpretable 2D molecular descriptors with clear physical and chemical significance [19].

Key descriptors identified in trifluoromethyl compound QSAR studies include atom-type electro-topological state indices, molecular connectivity parameters, ionization potential, lipophilicity measures, and autocorrelation coefficients [19]. These descriptors capture the essential electronic and steric features that contribute to biological activity. The mechanistic interpretation of these descriptors provides valuable insights into the structure-activity relationships governing compound behavior [19].

The application domain of QSAR models has been rigorously evaluated using Williams plots and leverage analysis [19]. For arginase I inhibitor prediction, the training set of 149 compounds and prediction set of 112 hit molecules demonstrated appropriate coverage of chemical space [2]. The top hit molecule, ZINC000252286875, exhibited a leverage value of 0.140, placing it within the acceptable range of the model's applicability domain [2].

Bioactivity Prediction and Virtual Screening

QSAR-based virtual screening has successfully identified novel bioactive compounds with potential therapeutic applications. The screening of 1615 FDA-approved compounds against arginase I using validated QSAR models resulted in the identification of 112 potential hit compounds with predicted pIC50 values below 10 nM [2] [3]. This approach demonstrates the efficiency of computational methods in drug repurposing applications [2].

The integration of multiple QSAR approaches, including CoMFA and CoMSIA models, has provided comprehensive insights into structure-activity relationships [20]. These three-dimensional QSAR methods incorporate steric, electrostatic, hydrophobic, hydrogen bond donor, and acceptor field information to predict biological activity [20]. The results indicate that biological activity can be effectively improved through structural optimization based on these field contributions [20].

Machine learning approaches have been successfully applied to bioactivity prediction of drug candidate compounds [21]. The utilization of PaDEL descriptors combined with neural network architectures has demonstrated effectiveness in predicting bioactivity against various targets [21]. The proposed neural network design proved efficient for processing large molecular datasets while maintaining high prediction accuracy [21].

Structure-Activity Relationship Analysis

The quantitative analysis of structure-activity relationships for trifluoromethyl-containing compounds has revealed several key factors that influence biological activity. The 4-trifluoromethylimidazole derivatives study demonstrated that cytotoxicity could be correlated with absolute electron negativity and octanol-water distribution coefficients [22]. The relationship between CC50 values and log P exhibited a parabolic curve with maximum cytotoxicity occurring at log P of 4.4 [22].

The importance of conformational rigidity in cyclopropane-containing compounds has been highlighted through comparative QSAR studies . The combination of cyclopropyl groups with heterocyclic moieties, such as thiazole rings, provides enhanced biological profiles due to the synergistic effects of conformational constraint and electronic properties . These structural features contribute to improved selectivity and potency in biological assays .

Recent investigations into the impact of trifluoromethyl and sulfonyl groups on biological activity have provided detailed structure-activity relationship insights [24]. The analysis revealed that the positioning and electronic environment of these functional groups significantly influence the biological properties of the compounds [24]. The systematic variation of substituent patterns enables the optimization of desired biological activities while minimizing unwanted effects [24].

Conformational Dynamics of Trifluoromethyl-Substituted Cyclopropanes

Molecular Dynamics Simulations

Molecular dynamics simulations have provided detailed insights into the conformational behavior of trifluoromethyl-substituted cyclopropanes in various environments. The conformational rigidity inherent to cyclopropane rings, combined with the unique electronic properties of trifluoromethyl substituents, creates distinct dynamical characteristics that influence biological activity [25]. Extended simulation studies have demonstrated that these compounds maintain well-defined conformational preferences even in solution environments [25].

The biocatalytic synthesis of trifluoromethyl-substituted cyclopropanes has been investigated through comprehensive molecular dynamics studies [25] [26]. These simulations revealed that engineered myoglobin and protoglobin catalysts can selectively promote the formation of specific stereoisomers through precise control of the active site environment [25] [26]. The conformational dynamics of the enzyme-substrate complexes demonstrated that steric constraints within the active site force the adoption of pro-cis or pro-trans conformations, determining the final stereochemical outcome [26].

Computational studies of the ULK1/2 kinase inhibitor ULK-101, which contains both cyclopropyl and trifluoromethyl functionalities, have provided insights into protein-ligand conformational dynamics [27]. The molecular dynamics simulations revealed that ULK-101 occupies a hydrophobic pocket associated with the N-terminus of the αC-helix, with the cyclopropyl and trifluoromethyl groups contributing to binding affinity and selectivity [27]. Large conformational changes in the P-loop were observed upon ligand binding and dissociation [27].

Environmental Effects on Conformation

The influence of solvent environment on the conformational dynamics of trifluoromethyl-cyclopropanes has been investigated through comparative molecular dynamics studies [25]. Aqueous environments generally stabilize extended conformations due to favorable hydration of the polar trifluoromethyl groups, while organic solvents allow for more compact arrangements [25]. These environmental effects have important implications for the design of compounds with specific biological targets [25].

Protein binding environments create unique conformational constraints that can dramatically alter the preferred geometries of trifluoromethyl-cyclopropane systems [27]. The binding of ULK-101 to ULK2 kinase demonstrates how protein active sites can accommodate and stabilize specific conformations through complementary interactions [27]. The hydrophobic pocket formed by protein residues provides an optimal environment for the trifluoromethyl group while the cyclopropyl moiety participates in additional stabilizing contacts [27].

The temperature dependence of conformational dynamics has been studied for various trifluoromethyl-cyclopropane derivatives [12]. Higher temperatures generally increase conformational sampling and can lead to populations of higher-energy conformers that may exhibit different biological activities [12]. This temperature sensitivity must be considered in the design of compounds intended for biological applications where thermal fluctuations are significant [12].

Implications for Drug Design

The conformational dynamics of trifluoromethyl-substituted cyclopropanes have important implications for drug design and optimization [25]. The conformational rigidity of these systems provides advantages in terms of binding selectivity and metabolic stability, but may limit the ability to adopt induced-fit conformations upon protein binding [25]. Understanding these trade-offs is essential for rational drug design approaches [25].

The stereodivergent synthesis of trifluoromethyl-cyclopropanes through enzymatic catalysis has opened new possibilities for accessing compounds with specific conformational properties [25] [26]. The ability to control stereochemistry during synthesis enables the preparation of molecules with predetermined conformational preferences, facilitating structure-based drug design efforts [26]. This capability is particularly valuable for optimizing binding affinity and selectivity against specific protein targets [26].

Dates

Last modified: 08-18-2023

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